Cas no 338411-58-8 ((4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone)
![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone structure](https://nl.kuujia.com/scimg/cas/338411-58-8x500.png)
338411-58-8 structure
Productnaam:(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone
CAS-nummer:338411-58-8
MF:C22H13Cl3O4S
MW:479.760222196579
CID:5014015
(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(4-chlorobenzoyl)-3-[(2,4-dichlorobenzenesulfonyl)methyl]-1-benzofuran
- (4-chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone
- Oprea1_566727
- (4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone
-
- Inchi: 1S/C22H13Cl3O4S/c23-14-7-5-13(6-8-14)21(26)22-17(16-3-1-2-4-19(16)29-22)12-30(27,28)20-10-9-15(24)11-18(20)25/h1-11H,12H2
- InChI-sleutel: WVEIGEZWOKKUPC-UHFFFAOYSA-N
- LACHT: ClC1C=C(C=CC=1S(CC1=C(C(C2C=CC(=CC=2)Cl)=O)OC2C=CC=CC1=2)(=O)=O)Cl
Berekende eigenschappen
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 5
- Complexiteit: 716
- XLogP3: 6.6
- Topologisch pooloppervlak: 72.7
(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 3J-598S-1MG |
(4-chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone |
338411-58-8 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | 3J-598S-5MG |
(4-chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone |
338411-58-8 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | 3J-598S-50MG |
(4-chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone |
338411-58-8 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Key Organics Ltd | 3J-598S-100MG |
(4-chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone |
338411-58-8 | >90% | 100mg |
£146.00 | 2025-02-08 | |
Key Organics Ltd | 3J-598S-10MG |
(4-chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone |
338411-58-8 | >90% | 10mg |
£63.00 | 2025-02-08 |
(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone Gerelateerde literatuur
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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